molecular formula C21H16FN3O3S B11257670 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B11257670
M. Wt: 409.4 g/mol
InChI Key: SVRHYVGEDBFUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a fluorophenyl group, and an imidazothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and imidazothiazole intermediates. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This could include the use of continuous flow reactors and advanced purification techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to its targets, disrupting normal cellular functions and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C21H16FN3O3S

Molecular Weight

409.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

InChI

InChI=1S/C21H16FN3O3S/c22-15-4-2-14(3-5-15)17-10-25-16(11-29-21(25)24-17)8-20(26)23-9-13-1-6-18-19(7-13)28-12-27-18/h1-7,10-11H,8-9,12H2,(H,23,26)

InChI Key

SVRHYVGEDBFUTO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.